Methyl 5-amino-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-amino-4-methylthiophene-3-carboxylate is an organic compound with the molecular formula C₇H₉NO₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-4-methylthiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-5-methylthiophene with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-amino-5-methylthiophene in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves similar reagents and conditions but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the amino group in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Amide or alkylated derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-amino-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-5-methylthiophene-3-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- Methyl 5-aryl-3-hydroxythiophene-2-carboxylate
Uniqueness
Methyl 5-amino-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 5-amino-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(7(9)10-2)3-11-6(4)8/h3H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZPEBDZIWYWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432677-74-1 |
Source
|
Record name | methyl 5-amino-4-methylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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